"synthesis and characterization of 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid"
"synthesis and characterization of 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid
Abstract
This technical guide provides a comprehensive, prospective framework for the synthesis and characterization of the novel heterocyclic compound, 2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid. Furan-3-carboxylic acid derivatives are a class of compounds with significant potential in medicinal chemistry and materials science, owing to the versatile reactivity of the furan ring and the biological relevance of the carboxylic acid moiety.[1][2] This document outlines a robust and logical synthetic strategy, beginning with commercially available starting materials, and details the necessary steps of protection, targeted C-C bond formation, and deprotection. Furthermore, a complete guide to the structural elucidation of the target molecule using modern spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is presented. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds.
Introduction: The Significance of Furan-based Scaffolds
The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The specific target of this guide, 2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid, incorporates three key pharmacophoric elements: an aromatic furan ring, a tertiary alcohol embedded within a stable oxane ring, and a carboxylic acid. This combination of features suggests potential for this molecule to interact with biological targets through hydrogen bonding, hydrophobic interactions, and ionic interactions, making it a compelling candidate for discovery programs. The synthesis of such substituted furans requires a carefully planned strategy to control regioselectivity and protect reactive functional groups.
Proposed Synthetic Route
The synthesis of a tertiary alcohol is most classically achieved through the addition of an organometallic nucleophile to a ketone.[3][4][5] Our proposed strategy for synthesizing 2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid hinges on this principle, utilizing a protected furan-3-carboxylic acid derivative as the nucleophilic precursor and tetrahydro-4H-pyran-4-one as the electrophilic ketone.
The primary challenge in this approach is the acidic proton of the carboxylic acid group, which is incompatible with strongly basic organometallic reagents like organolithiums or Grignards.[6][7] Therefore, a protection-deprotection strategy is mandatory. We propose a three-step synthesis:
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Protection: The carboxylic acid of furan-3-carboxylic acid will be protected as a trimethylsilyl (TMS) ester. This group is ideal as it is easily introduced and can be removed under mild conditions that are unlikely to affect the rest of the molecule.[6][8]
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Nucleophilic Addition: The C2 position of the furan ring, which is adjacent to the oxygen atom and activated for deprotonation, will be lithiated using a strong base. The resulting organolithium species will then undergo a nucleophilic attack on the carbonyl carbon of tetrahydro-4H-pyran-4-one.
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Deprotection: The TMS ester will be hydrolyzed to yield the final carboxylic acid product.
The overall synthetic scheme is presented below:
Caption: Proposed synthetic scheme for 2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Trimethylsilyl furan-3-carboxylate (Protection)
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Rationale: Protection of the carboxylic acid is crucial to prevent its acidic proton from reacting with the organolithium reagent in the subsequent step. A trimethylsilyl (TMS) ester is chosen for its ease of formation and mild removal conditions.[6]
-
Procedure:
-
To a stirred solution of furan-3-carboxylic acid (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add chlorotrimethylsilane (TMSCl, 1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, the triethylammonium chloride salt is removed by filtration.
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The filtrate, containing the crude trimethylsilyl furan-3-carboxylate, is used directly in the next step without further purification to minimize hydrolysis.
-
Step 2 & 3: Lithiation and Reaction with Tetrahydro-4H-pyran-4-one
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Rationale: The C2 proton of the furan ring is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) at low temperatures to form a nucleophilic organolithium species. This nucleophile then readily attacks the electrophilic carbonyl of tetrahydro-4H-pyran-4-one to form the desired C-C bond.[9] Low temperatures (-78 °C) are essential to prevent side reactions.
-
Procedure:
-
Cool the THF solution of trimethylsilyl furan-3-carboxylate from Step 1 to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise while maintaining the temperature below -70 °C.
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Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.
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In a separate flask, a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF is prepared and cooled to -78 °C.
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The freshly prepared lithiated furan solution is then transferred via cannula to the stirred solution of tetrahydro-4H-pyran-4-one.
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The reaction mixture is stirred at -78 °C for 2-4 hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3x).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude TMS-protected adduct.
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Step 4: Hydrolysis of the TMS Ester (Deprotection)
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Rationale: The TMS ester is labile and can be easily cleaved under mild acidic conditions or with a fluoride source to reveal the target carboxylic acid.[1][10][11]
-
Procedure:
-
Dissolve the crude TMS-protected adduct in a mixture of THF and 1M aqueous HCl.
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate.
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is then purified by column chromatography on silica gel to afford the pure 2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid.
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Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid. The following spectroscopic methods would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy (Predicted Data)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Furan H-5 | ~7.5 | d | 1H | ~2.0 |
| Furan H-4 | ~6.5 | d | 1H | ~2.0 |
| Oxane -CH₂- (axial, adjacent to O) | ~3.8 | m | 2H | |
| Oxane -CH₂- (equatorial, adjacent to O) | ~3.7 | m | 2H | |
| Oxane -CH₂- (axial, adjacent to C-OH) | ~2.0 | m | 2H | |
| Oxane -CH₂- (equatorial, adjacent to C-OH) | ~1.8 | m | 2H | |
| Tertiary -OH | ~5.0 (broad) | s | 1H | |
| Carboxylic Acid -OH | ~12.0 (very broad) | s | 1H |
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Rationale: The furan protons at positions 4 and 5 will appear as doublets due to their coupling to each other.[12][13] The methylene protons of the oxane ring will likely appear as complex multiplets due to their diastereotopic nature. The hydroxyl protons of the alcohol and carboxylic acid are expected to be broad singlets and their chemical shifts can vary with concentration and solvent.
¹³C NMR Spectroscopy (Predicted Data)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~165-170 |
| Furan C-2 (substituted) | ~155-160 |
| Furan C-5 | ~145-150 |
| Furan C-4 | ~110-115 |
| Furan C-3 (substituted) | ~120-125 |
| Oxane C-4 (quaternary, C-OH) | ~70-75 |
| Oxane C-3 & C-5 | ~60-65 |
| Oxane C-2 & C-6 | ~35-40 |
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Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal.[14] The carbons of the furan ring will appear in the aromatic region, with the oxygen-bearing carbon (C-2 and C-5) being more downfield.[13][15] The quaternary carbon of the oxane ring bearing the hydroxyl group will appear around 70-75 ppm.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad |
| O-H Stretch (Tertiary Alcohol) | 3200-3500 | Broad, strong (overlaps with COOH) |
| C-H Stretch (sp²) | ~3100 | Sharp, weak to medium |
| C-H Stretch (sp³) | 2850-3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=C Stretch (Furan) | ~1500-1600 | Medium |
| C-O Stretch (Alcohol, Ether, COOH) | 1050-1300 | Strong, broad region |
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Rationale: The most prominent feature will be a very broad absorption from ~2500 to 3500 cm⁻¹, encompassing both the alcohol and carboxylic acid O-H stretches.[17][18][19] A strong, sharp peak around 1710 cm⁻¹ will confirm the presence of the carboxylic acid carbonyl group. A complex and strong series of bands in the fingerprint region between 1050-1300 cm⁻¹ will correspond to the various C-O single bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a target with the formula C₁₀H₁₂O₅, the expected exact mass is 212.0685 g/mol .
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 212 | [M]⁺ | Molecular Ion |
| 194 | [M - H₂O]⁺ | Loss of water from the tertiary alcohol |
| 167 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 113 | [Furan-C(OH)-COOH]⁺ fragment | Cleavage within the oxane ring |
| 99 | [Oxane ring with C=O]⁺ | Alpha-cleavage at the tertiary alcohol |
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Rationale: In electron ionization (EI) mass spectrometry, the molecular ion peak for a tertiary alcohol may be weak or absent.[20][21] A prominent peak corresponding to the loss of water ([M-18]) is expected.[22] Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen-bearing carbon, is a characteristic fragmentation pathway for alcohols and would lead to stable oxonium ions.
Integrated Workflow and Logic
The successful synthesis and verification of 2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid requires a logical progression from synthesis to purification and finally to structural confirmation.
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